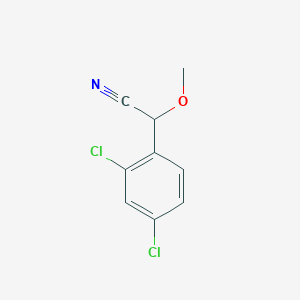

2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile” is a derivative of 2,4-Dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH. It is a white solid that is mildly acidic (pK a = 7.9). It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Molecular Structure Analysis

The molecular structure of the related compound 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine was confirmed by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data . In the crystal, the 1,3,5-oxadiazine ring existed in two conformations: a flattened bath (85% occupancy) and a sofa (15% occupancy) .科学的研究の応用

Spectroscopic Studies and Material Synthesis

Spectroscopic Studies of Bipolarons from Oligomerized 3-Methoxythiophene : Research involving 2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile often intersects with studies on similar compounds, exploring their spectroscopic properties and applications in materials science. For instance, the anodic polymerization of 3-methoxythiophene and its cathodic reduction to create neutral oligomeric products composed of 3-methoxythiophene units exemplifies the exploration of electronic properties and potential applications in conducting materials and sensors (Chang & Miller, 1987).

Organic Synthesis and Reaction Mechanisms

Selective O-Alkylation and Dealkylation of Flavonoids : The demethylation of 2'-methoxyacetophenones with anhydrous aluminum chloride in acetonitrile demonstrates the compound's role in studying reaction mechanisms and organic synthesis, offering insights into the selection of protecting groups in organic synthesis (Kawamura et al., 1994).

Chemical Reactivity and Catalysis

Intramolecular and Intermolecular Reactivity : The reactivity of localized singlet diradicals in solvents like acetonitrile provides a basis for understanding chemical reactivity, catalysis, and the development of new synthetic pathways. Such studies contribute to a deeper understanding of molecular interactions and the design of catalysts for organic synthesis (Abe et al., 2000).

Corrosion Inhibition

Corrosion Inhibition Performance of Pyranopyrazole Derivatives : The investigation into corrosion inhibitors for mild steel in HCl solution, using derivatives related to this compound, showcases the application of such compounds in protecting materials from corrosion. This research is crucial for materials science, especially in developing protective coatings and treatments for metals (Yadav et al., 2016).

Environmental Science and Photocatalysis

Photocatalyzed Oxidation Pathways : The study of photocatalytic oxidation of pollutants, such as 2,4-dichlorophenol by CdS in basic and acidic aqueous solutions, is an example of how compounds similar to this compound are relevant in environmental science. This research helps in understanding the degradation of environmental pollutants and the development of effective photocatalytic materials for water purification (Tang & Huang, 1995).

作用機序

Target of Action

Similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are known to act as synthetic plant hormone auxins . They are used in many crops to control broadleaf weeds .

Mode of Action

Compounds with similar structures, such as 2,4-d, are systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Biochemical Pathways

Similar compounds, such as 2,4-d, are known to cause uncontrolled growth in plants, indicating that they may affect pathways related to cell division and growth .

Pharmacokinetics

Similar compounds, such as 2,4-d, are known to be highly water-soluble , which could impact their bioavailability.

Result of Action

Similar compounds, such as 2,4-d, are known to cause uncontrolled growth in plants, indicating that they may disrupt normal cellular processes .

Action Environment

The action of 2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile can be influenced by various environmental factors. Similar compounds, such as 2,4-D, are known to remain in rivers, streams, and lakes, indicating that they can be influenced by environmental factors such as water availability and pH .

生化学分析

Biochemical Properties

It is known that the compound is a derivative of 2,4-Dichlorophenol , which is a chlorinated derivative of phenol . The 2,4-Dichlorophenol is mildly acidic with a pKa of 7.9 and is used as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid .

Cellular Effects

The indiscriminate use of pesticides can produce numerous damages to the environment .

Molecular Mechanism

The Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be relevant . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Metabolic Pathways

The metabolic pathways involving 2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile are not well-understood. It is known that the catabolic pathways of 2,4-D in Alcaligenes sp. and Achromobacter sp. are relevant .

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-2-methoxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-13-9(5-12)7-3-2-6(10)4-8(7)11/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFRVNZCWLOTAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2927982.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)

![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)

![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)

![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)